2-Pyridinol,4-amino-,1-oxide(8CI) 2-Pyridinol,4-amino-,1-oxide(8CI)
Brand Name: Vulcanchem
CAS No.: 13602-69-2
VCID: VC0228132
InChI:
SMILES:
Molecular Formula: C5H6N2O2
Molecular Weight: 0

2-Pyridinol,4-amino-,1-oxide(8CI)

CAS No.: 13602-69-2

Cat. No.: VC0228132

Molecular Formula: C5H6N2O2

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

2-Pyridinol,4-amino-,1-oxide(8CI) - 13602-69-2

Specification

CAS No. 13602-69-2
Molecular Formula C5H6N2O2
Molecular Weight 0

Introduction

Chemical Identity and Nomenclature

2-Pyridinol,4-amino-,1-oxide(8CI) represents a modified pyridine structure with specific functional groups. The compound is identified through several standardized classification systems that enable precise identification across chemical databases and research literature.

Primary Identifiers

The primary identification parameters for 2-Pyridinol,4-amino-,1-oxide(8CI) are summarized in the following table:

ParameterValue
Chemical Name2-Pyridinol,4-amino-,1-oxide(8CI)
CAS Registry Number13602-69-2
Molecular FormulaC5H6N2O2
Chemical ClassificationPyridine derivative, N-oxide, Aminopyridinol

The CAS (Chemical Abstracts Service) Registry Number 13602-69-2 serves as a unique identifier for this compound within chemical databases and literature, facilitating accurate identification across different naming conventions and languages .

Structural Analysis

The name "2-Pyridinol,4-amino-,1-oxide(8CI)" provides structural information following the systematic nomenclature guidelines established by chemical naming authorities. Breaking down the name reveals:

  • Base Structure: Pyridinol - a hydroxylated pyridine ring

  • Position Indicators:

    • Position 2: Location of the hydroxyl group

    • Position 4: Location of the amino group

    • Position 1: Position of the N-oxide functionality

  • Functional Groups:

    • Hydroxyl group (-OH)

    • Amino group (-NH2)

    • N-oxide (N→O)

The combination of these structural elements creates a compound with potential for hydrogen bonding, nucleophilic behavior, and specific reactivity patterns.

Physical and Chemical Properties

Structural and Electronic Properties

The electronic structure of 2-Pyridinol,4-amino-,1-oxide(8CI) is influenced by:

  • The electron-withdrawing effects of the N-oxide functionality

  • The electron-donating properties of the amino group

  • The hydroxyl group, which can participate in hydrogen bonding and affect the compound's acidity

These electronic characteristics influence the compound's chemical reactivity, particularly in nucleophilic and electrophilic reactions, and may contribute to its potential applications in chemical synthesis and pharmaceutical development.

Structural Relationships and Similar Compounds

While specific information about 2-Pyridinol,4-amino-,1-oxide(8CI) is limited, examining related compounds provides context for understanding its potential properties and applications.

Related Pyridine-Based Compounds

One closely related compound identified in the search results is 2-Pyridinol-1-oxide (CAS: 13161-30-3), which shares the pyridinol N-oxide core structure but lacks the amino group substitution . The properties of this compound provide insight into potential characteristics of 2-Pyridinol,4-amino-,1-oxide(8CI):

Property2-Pyridinol-1-oxide Value
Molecular FormulaC5H5NO2
Molecular Weight111.099
Density1.2±0.1 g/cm³
Melting Point149-152 °C
Boiling Point387.7±15.0 °C at 760 mmHg
LogP-1.94
Flash Point188.3±20.4 °C

The presence of an additional amino group in 2-Pyridinol,4-amino-,1-oxide(8CI) would likely increase its molecular weight, affect its melting and boiling points, and potentially increase its water solubility compared to 2-Pyridinol-1-oxide due to the additional hydrogen bonding capabilities of the amino group.

Comparison with Other Pyridine Derivatives

Synthesis Methods

  • Functionalization of pyridine through directed ortho-metalation

  • Oxidation of 2-hydroxy-4-aminopyridine using peroxide-based oxidizing agents

  • Nitration of 2-hydroxypyridine followed by reduction of the nitro group to an amino group

  • Direct amination of 2-pyridinol-1-oxide through copper or palladium-catalyzed coupling reactions

These potential synthetic routes would require experimental validation and optimization to achieve efficient production of the target compound.

Hazard Parameter2-Pyridinol-1-oxide Information
GHS SymbolGHS07
Signal WordWarning
Hazard StatementsH315-H319-H335
Precautionary StatementsP261-P305 + P351 + P338
Protective EquipmentDust mask type N95 (US); Eyeshields; Gloves
Hazard CodesXi:Irritant
Risk PhrasesR36/37/38
Safety PhrasesS26-S36

The presence of an additional amino group in 2-Pyridinol,4-amino-,1-oxide(8CI) may modify these hazard characteristics, potentially increasing water solubility and altering toxicological properties .

Research Status and Future Directions

The limited information available on 2-Pyridinol,4-amino-,1-oxide(8CI) in the search results suggests that this compound may be relatively understudied compared to other pyridine derivatives, or that its research applications remain specialized.

Knowledge Gaps

Current knowledge gaps that warrant further investigation include:

  • Detailed physicochemical characterization

  • Optimized synthetic routes with yield data

  • Spectroscopic profiles (NMR, IR, MS)

  • Biological activity screening

  • Crystal structure determination

  • Reaction mechanism studies

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator